9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid is a chemical compound with a molecular formula of C10H13F3N6O2 and a molecular weight of 306.24 g/mol. This compound is recognized for its role in various biochemical applications, particularly in the synthesis of purine derivatives, which are essential for pharmaceutical development and understanding biochemical processes. The compound's structure includes a purine backbone modified with a methylaminoethyl side chain and trifluoroacetic acid, which contributes to its unique properties and functions in biological systems.
The primary source of information regarding this compound can be found in chemical databases such as PubChem, which provides comprehensive data on its chemical properties, structure, and potential applications.
This compound falls under the category of purine derivatives, specifically classified as an amine and a trifluoroacetic acid derivative. It is part of a broader class of 9H-purine-2,6-diamine compounds that have been studied for their pharmacological properties, including potential therapeutic uses against proliferative diseases .
The synthesis of 9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid can be achieved through several methods, primarily involving the modification of existing purine structures. One effective approach involves the use of trifluoroacetic acid as a reagent in reactions that introduce the trifluoroacetyl group to the purine structure.
A notable synthetic route involves the catalytic hydrogenation of cyanomethylenepurine derivatives to yield various purine derivatives, including this compound. The process typically requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. For example, one method reported involves reacting specific purine derivatives with trifluoroacetic acid under controlled conditions to achieve high yields .
The molecular structure of 9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid features a purine ring system with specific substituents that influence its biological activity. The InChI representation is as follows:
The InChI Key is NGQIRNIEWMNJSU-UHFFFAOYSA-N. This structure is crucial for understanding the compound's interaction with biological targets.
Key structural data includes:
The compound participates in several chemical reactions that are significant for its applications in medicinal chemistry. One prominent reaction type involves the formation of nucleotide analogues through reactions with ethylene carbonate and other reagents.
The mechanism of action for 9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid primarily revolves around its role as an inhibitor in biochemical pathways. It has been shown to act as an ATP competitive inhibitor or an inhibitor of topoisomerase II.
Research indicates that compounds within this class can affect DNA topology by inhibiting topoisomerase activity, which is crucial for DNA replication and repair processes . This mechanism underlies their potential therapeutic effects against various proliferative diseases.
At room temperature, 9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid appears as a powder. Specific storage conditions have not been detailed in the available literature.
The chemical properties include:
The scientific applications of 9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid are diverse:
The methanocarba scaffold enforces rigid North (N)- or South (S)-type sugar conformations critical for adenosine receptor (AR) subtype selectivity. Incorporation of the 9-[2-(methylamino)ethyl] side chain onto this scaffold involves stereoselective Mitsunobu reactions to fix the pseudoribose in either endo-N (adenosine-like) or exo-S (uridine-like) conformations [5]. N-methanocarba derivatives with N-conformation exhibit >100-fold selectivity for A3AR over A1AR due to optimized interactions with transmembrane helices 6 and 7. The trifluoroacetate salt (CAS 1989659-44-0) enhances solubility during purification while preserving the scaffold's conformational integrity [1] [5].
C2-arylethynylation via Pd/Cu-catalyzed Sonogashira coupling (Cu-free conditions) significantly modulates AR binding kinetics. Using 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as a key intermediate, terminal alkynes (e.g., phenylacetylene) couple at C2 under Pd(P^tBu3)2 catalysis (yields: 75-92%) [1] [5]. Subsequent deprotection and amine alkylation yield target compounds. Electron-deficient arylacetylenes enhance A2AAR affinity (Ki = 8.3 nM) by forming π-stacking interactions with Phe168, while bulkier groups reduce off-target binding at A1AR [5].
Table 1: Impact of C2 Substituents on Adenosine Receptor Binding Affinity
C2 Substituent | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) |
---|---|---|---|
H | 210 ± 15 | 305 ± 22 | 11 ± 1.5 |
Phenylacetylene | 185 ± 12 | 8.3 ± 0.7 | 6.2 ± 0.9 |
4-NO2-Phenylacetylene | 320 ± 25 | 15 ± 1.2 | 28 ± 3.1 |
N6-alkylation of 9-[2-(methylamino)ethyl]purine-6-amine derivatives introduces hydrophobic moieties that enhance membrane permeability. Alkyl bromides react with N6-unsubstituted precursors under K2CO3/DMF conditions (60°C, 12h), with ethyl 4-bromobutanoate yielding hydroxamic acid precursors (e.g., compound 7m′, IC50 HDAC = 15.3 nM) [8]. 5′-Esterification (ethyl 8-bromooctanoate) followed by hydroxamate formation generates dual-action HDAC/PI3K inhibitors that exploit the purine core’s kinase affinity while adding epigenetic modulation [5] [8].
4′-Selenopurine ribosides stabilize the South conformation (C2′-endo puckering) due to selenium’s larger atomic radius and lower electronegativity vs. oxygen. This 15° shift in pseudorotation angle enhances A2BAR selectivity by better accommodating the receptor’s hydrophobic subpocket [5]. Synthesis involves NaBH4 reduction of selenocyanate intermediates, followed by nucleosidation with 6-chloropurine. The 9-[2-(methylamino)ethyl] side chain is then installed via SNAr displacement, maintaining >95% stereopurity [5].
Methanocarba analogs exhibit superior metabolic stability vs. ribose derivatives (t1/2 in human plasma: 48h vs. 2h) by eliminating glycosidic bond susceptibility. The bicyclic scaffold’s locked conformation also reduces entropic penalties upon AR binding. However, ribose-based 9-[2-(methylamino)ethyl] derivatives show higher water solubility (log P = -0.7 vs. 1.2 for methanocarba), facilitating intravenous formulation [1] [5].
Table 2: Pharmacological Comparison of Ribose and Methanocarba Scaffolds
Parameter | Ribose-Based | Methanocarba (N-type) |
---|---|---|
A3AR Ki (nM) | 11 ± 1.5 | 0.8 ± 0.1 |
Metabolic t1/2 (h) | 2.0 | 48 |
log P | -0.7 | 1.2 |
Solubility (mg/mL) | 32 | 0.8 |
N9-alkylation dominates in purine derivatives due to kinetic preference (ΔG‡ = 8.2 kcal/mol for N9 vs. 12.7 kcal/mol for N7). However, N7-isomers form under prolonged heating (>80°C) or acidic conditions, reducing A3AR affinity by 1000-fold due to disrupted H-bonding with Asn250 [3] [4] [5]. Chromatographic purification (reverse-phase C18) isolates N9-isomers (>99% purity), with trifluoroacetate counterions suppressing isomerization during storage [1] [2].
North-to-South pseudorotation (ΔG = 1.8 kcal/mol) shifts the purine ring from anti to syn orientation, sterically blocking key interactions with ARs. Methanocarba N-derivatives lock the anti conformation (χ torsion angle = -150° ± 10°), while selenium substitution stabilizes South/syn (χ = 75° ± 15°). Free energy calculations confirm North/anti preference enhances A3AR binding by 3.2 kcal/mol via optimal H-bond donation to Thr94 [5] [6].
Table 3: Conformational Energetics and Biological Impact
Conformation | χ Angle (°) | ΔG (kcal/mol) | A3AR Ki (nM) |
---|---|---|---|
North/anti | -150 ± 10 | 0.0 (ref) | 0.8 ± 0.1 |
South/syn | 75 ± 15 | +1.8 | 210 ± 22 |
Unconstrained | Variable | +0.9 | 11 ± 1.5 |
Compound Index and Identifiers
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9